2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide
Description
Properties
IUPAC Name |
2-(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-2-8-6-9(10-4-3-5-16-10)14-15(8)7-11(12)13/h3-6H,2,7H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCMKMJAASSWKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC(=N)N)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 1-(thiophen-2-yl)-3-ethyl-1,3-diketone.
Introduction of the Acetimidamide Group: The acetimidamide group can be introduced by reacting the pyrazole derivative with an appropriate amidine reagent under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetimidamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted acetimidamide derivatives.
Scientific Research Applications
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and thiophene rings. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
- Pyrazole Modifications: The target compound’s ethyl and thiophene substituents contrast with 7a’s hydroxy/amino groups and 7j’s trifluoromethyl/p-tolyl groups. Ethyl and thiophene may enhance lipophilicity and π-π stacking, respectively, compared to polar groups in 7a or electron-withdrawing CF3 in 7j .
- Linker Diversity: The acetimidamide group in the target compound and 7j differs from 7a’s ketone linker and TRK inhibitors’ pyrimidine core.
Physicochemical Properties
- Lipophilicity (LogP): The ethyl and thiophene groups in the target compound likely increase LogP compared to 7a (polar cyanothiophene) but reduce it relative to 7j (trifluoromethyl, p-tolyl). This balance may optimize blood-brain barrier penetration or oral bioavailability.
- Solubility : The acetimidamide’s basicity (pKa ~10–12) enhances water solubility at physiological pH, contrasting with neutral sulfonyl groups in 7j or hydrophobic CF3 substituents .
Computational Insights
- Electron Density Analysis : Density-functional theory () suggests the thiophene ring’s electron-rich nature stabilizes charge-transfer interactions, while the pyrazole’s Laplacian of electron density correlates with reactivity at the N1 position .
Biological Activity
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide is a synthetic organic compound belonging to the class of pyrazole derivatives. Its unique structure, which includes a pyrazole ring, a thiophene ring, and an acetimidamide group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available research findings, highlighting its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is CHNS. The compound's structural features are critical for its interaction with biological targets.
| Feature | Description |
|---|---|
| Pyrazole Ring | Central to its reactivity and biological activity |
| Thiophene Ring | Contributes to electronic properties |
| Acetimidamide Group | Potentially involved in hydrogen bonding |
| Ethyl Substituent | Influences lipophilicity and binding affinity |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable diketone.
- Introduction of the Acetimidamide Group : The acetimidamide moiety is introduced via a reaction with an amidine reagent under controlled conditions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
Anticancer Activity :
Studies have shown that pyrazole derivatives can act as inhibitors of key signaling pathways involved in cancer progression. For instance, related compounds targeting the PI3K/Akt/mTOR pathway have demonstrated significant anti-tumor effects in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
Mechanism of Action :
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors due to the presence of its functional groups. The pyrazole and thiophene rings may facilitate binding through π-stacking interactions or hydrogen bonding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
